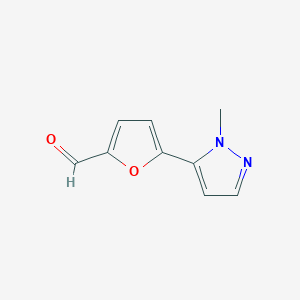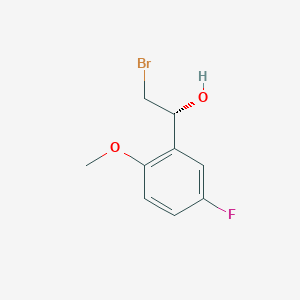
(1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the bromination of 1-(5-fluoro-2-methoxyphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or to reduce the hydroxyl group to a methylene group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products or methylene derivatives.
Scientific Research Applications
(1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The fluorine and methoxy groups can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- (1R)-2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-ol
- (1R)-2-Bromo-1-(5-fluoro-2-ethoxyphenyl)ethan-1-ol
Uniqueness
(1R)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m0/s1 |
InChI Key |
HQEZPACGLDIUEM-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)[C@H](CBr)O |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



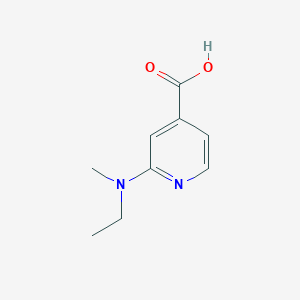
amine](/img/structure/B15259833.png)
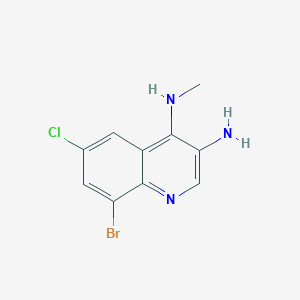
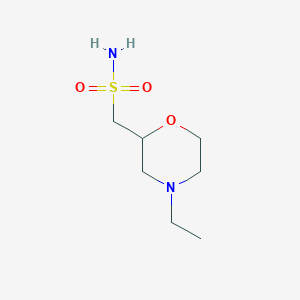

![Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15259858.png)
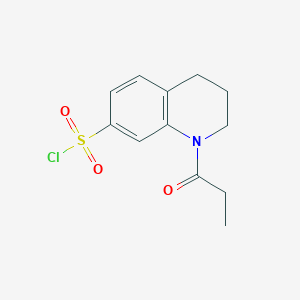


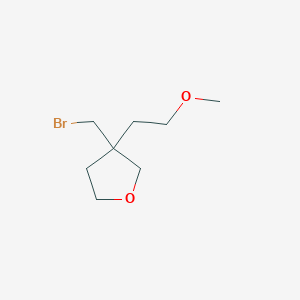
![[1-(Fluoromethyl)cyclohexyl]benzene](/img/structure/B15259891.png)
